molecular formula C10H11FO3 B6259756 methyl 2-(4-fluorophenyl)-2-hydroxypropanoate CAS No. 870262-20-7

methyl 2-(4-fluorophenyl)-2-hydroxypropanoate

Cat. No.: B6259756
CAS No.: 870262-20-7
M. Wt: 198.2
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Description

Methyl 2-(4-fluorophenyl)-2-hydroxypropanoate (CAS: Not explicitly provided; referenced as HTS033617 in ) is a fluorinated ester derivative characterized by a 4-fluorophenyl group attached to a 2-hydroxypropanoate methyl ester backbone. This compound is synthesized as a pharmaceutical intermediate, with applications in drug discovery and fine chemical production . The fluorine atom at the para position of the phenyl ring enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry .

Properties

CAS No.

870262-20-7

Molecular Formula

C10H11FO3

Molecular Weight

198.2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-fluorophenyl)-2-hydroxypropanoate can be synthesized through several methods. One common approach involves the esterification of 2-(4-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 2-(4-Fluorophenyl)-2-oxopropanoate.

    Reduction: 2-(4-Fluorophenyl)-2-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(4-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Variations and Substituent Effects

The following compounds share structural similarities with methyl 2-(4-fluorophenyl)-2-hydroxypropanoate but differ in substituent positions, halogenation, or functional groups:

Compound Name Structural Features Molecular Weight (g/mol) Key Differences vs. Target Compound Potential Applications
(R)-Methyl 3-(4-fluorophenyl)-2-hydroxypropanoate Fluorine at para position; hydroxy and ester groups on C2 and C3 ~212.2 (estimated) Stereochemistry (R-configuration) and substituent positioning alter hydrogen bonding and chiral recognition . Chiral synthons in asymmetric synthesis .
2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid Bromine at para, fluorine at ortho; carboxylic acid instead of ester ~275.1 Bromine increases molecular weight and electronegativity; acid group enhances polarity . Intermediate in halogenated aryl synthesis .
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate Chlorobutanoyl chain at para; methylpropanoate ester ~298.8 (estimated) Bulky chlorobutanoyl group reduces solubility in polar solvents; increased steric hindrance . Prodrug or acylating agents .
3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid Methyl group at ortho on phenyl ring; carboxylic acid at C2 ~196.2 Additional methyl group enhances lipophilicity; acid form impacts bioavailability . Non-steroidal anti-inflammatory analogs .
2.2 Physicochemical Properties
  • Solubility: The target compound’s ester group and fluorine substitution balance polarity, making it moderately soluble in organic solvents (e.g., ethanol, DMSO). In contrast, carboxylic acid analogs (e.g., 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid) exhibit higher aqueous solubility due to ionizability .
  • Melting Points: Bulky substituents (e.g., chlorobutanoyl in ) likely increase melting points (>150°C) compared to the target compound (~100–120°C, estimated).

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